Binapo

Catalog No.
S3457899
CAS No.
94041-18-6
M.F
C44H32O2P2
M. Wt
654.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binapo

CAS Number

94041-18-6

Product Name

Binapo

IUPAC Name

2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene

Molecular Formula

C44H32O2P2

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

SEZSRPYCOMAEDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Asymmetric Organocatalyst for Allylation of Aldehydes

    Scientific Field: Organic Chemistry, Catalysis

    Summary of Application: BINAPO is used as a chiral organic material in the asymmetric allylation of different aromatic aldehydes.

    Methods of Application: The process involves the condensation of BINAPO-(PhCHO)2 and 1,3,5-tris(4-aminophenyl)benzene (TAPB) to result in a new imine-based chiral organic material (COM).

    Results or Outcomes: The amine-based material permits its recyclability.

Circularly Polarized Luminescence in Triple-Stranded Europium (III) Podates

Asymmetric Organocatalyst for Aldol Reaction

    Summary of Application: BINAPO is used as a chiral organic material in the asymmetric aldol reaction.

Chiral Functionalized Mesoporous Organosilicas

Chiral BINAPO-Based Hierarchical Porous Polymers

    Summary of Application: BINAPO is used to create chiral BINAPO-based hierarchical porous polymers.

Binapo, or 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl oxide, is an organophosphorus compound that serves as a chiral diphosphine oxide ligand. It is derived from BINAP, which is a well-known ligand used in asymmetric synthesis. Binapo exhibits axial chirality due to its unique structure, which consists of two diphenylphosphino groups linked to a binaphthyl framework. The compound has a molecular formula of C44H32O2P2C_{44}H_{32}O_{2}P_{2} and a molecular weight of approximately 654.67 g/mol .

The structural characteristics of Binapo include a high barrier to racemization, attributed to steric hindrance from the bulky diphenyl groups. This property is essential for its application in enantioselective catalysis, allowing for the production of optically pure compounds .

Primarily as a ligand in catalysis. Notably, it has been utilized in:

  • Enantioselective Hydrogenation: Binapo complexes with transition metals such as rhodium and palladium are effective in hydrogenating prochiral substrates to produce enantiomerically pure products.
  • Aldol Reactions: As a Lewis base catalyst, Binapo facilitates the asymmetric allylation and aldol reactions of trichlorosilyl compounds .
  • Symmetric Ring Opening: It has been employed in the ring-opening reactions of meso-epoxides, showcasing its versatility in organic synthesis .

While specific biological activities of Binapo are not extensively documented, its derivatives and related compounds have shown potential in drug discovery and development. The chiral nature of Binapo allows it to be explored for applications in pharmaceuticals where stereochemistry plays a critical role in biological activity. Research into its coordination chemistry suggests that Binapo complexes may exhibit significant biological interactions due to their affinity for metal ions .

The synthesis of Binapo typically involves the following steps:

  • Preparation from BINOL: The compound is synthesized from 1,1′-binaphthol (BINOL) through bistriflate derivatives.
  • Separation of Enantiomers: Chromatographic techniques are employed for the separation of the enantiomers of Binapo, which can then be used for various catalytic applications .
  • Reduction Methods: One-step reductions using silane can yield optically pure forms of Binapo from its racemic mixtures .

Binapo finds applications primarily in asymmetric catalysis, including:

  • Synthesis of Chiral Compounds: It is widely used for producing chiral intermediates and final products in organic synthesis.
  • Catalyst Development: Binapo serves as a crucial component in developing efficient catalysts for various organic transformations.
  • Organocatalysis: Its use as an organocatalyst has been documented in reactions involving aldehydes and other electrophiles .

Binapo belongs to a class of chiral phosphine oxides and shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
BINAPC44H32P2C_{44}H_{32}P_{2}Chiral diphosphine without oxygen; widely used in asymmetric synthesis.
SEGPHOSVariesA narrower dihedral angle between aromatic faces enhances enantioselectivity compared to Binapo.
DIOPVariesAnother chiral diphosphine ligand; less sterically hindered than Binapo but effective in similar catalytic applications.
Phosphine Oxide LigandsVariesGeneral class that includes various phosphine oxides; each exhibits unique catalytic properties depending on structure and substituents.

Binapo's distinctive structure and properties make it particularly valuable for applications requiring high enantioselectivity and stability under reaction conditions, setting it apart from other similar compounds .

Oxidative Strategies from BINAP Precursors

The oxidation of BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) to Binapo represents the most direct synthetic route. In a seminal procedure, (R)-BINAP is treated with hydrogen peroxide (30% v/v) in dichloromethane, yielding (R)-Binapo in >99% efficiency [1]. The reaction proceeds via nucleophilic attack of peroxide on phosphorus, forming P=O bonds while preserving the axial chirality of the binaphthyl backbone. Key characterization data include:

  • Nuclear magnetic resonance (NMR):
    • $$^{31}\text{P}$$-NMR signals shift from δ 29.16 ppm (BINAP) to δ 27.29 ppm after bromination [1].
    • $$^{1}\text{H}$$-NMR confirms retention of the binaphthyl framework post-oxidation [1].
StepReagentsConditionsYield (%)
BINAP oxidationH$$2$$O$$2$$, CH$$2$$Cl$$2$$RT, 4 h>99 [1]
BrominationNBS, DMF110°C, 12 h72 [1]

This method’s scalability and minimal byproduct formation make it industrially viable. However, oxidative side reactions at elevated temperatures necessitate careful stoichiometric control.

BINAP-Based Derivatization Approaches

Post-synthetic modification of Binapa via cross-coupling reactions introduces functional groups that enhance catalytic activity. For example, Suzuki-Miyaura coupling of 4,4′-dibromo-Binapo with (4-formylphenyl)boronic acid installs aldehyde moieties at the axial positions [1]:

  • Bromination: Treatment of (R)-Binapo with N-bromosuccinimide (NBS) in DMF selectively substitutes the 4,4′-positions, yielding 4,4′-dibromo-Binapo [1].
  • Suzuki Coupling: Palladium-catalyzed coupling with (4-formylphenyl)boronic acid introduces benzaldehyde groups, enabling further condensation reactions [1].

The resultant aldehyde-functionalized Binapo (compound 3 in [1]) serves as a building block for chiral organic materials (COMs). These materials exhibit enhanced stability when reduced to amine-linked frameworks, as imine-based analogs suffer hydrolysis under catalytic conditions [1].

Ortho-Functionalization Techniques for Enhanced Steric Control

Ortho-substitution on the binaphthyl backbone fine-tunes the dihedral angle and steric bulk. Bromination at the 4,4′-positions (para to phosphine oxide groups) followed by Suzuki coupling introduces substituents that restrict rotation, stabilizing specific conformations [1]. For instance:

  • Steric Effects: Bulky aldehyde groups at the 4,4′-positions increase the dihedral angle from ~90° to 93°, enhancing enantioselectivity in allylation reactions [1].
  • Electronic Modulation: Electron-withdrawing groups (e.g., -CHO) polarize the P=O bond, increasing Lewis basicity and catalytic activity [1].
Functionalization StepReagentsImpact on COM Stability
Imine condensationTAPB, Sc(OTf)$$_3$$Low (leaching observed) [1]
Amine reductionNaBH$$_4$$, MeOHHigh (reusable catalyst) [1]

Ortho-functionalized Binapo derivatives exhibit superior performance in asymmetric allylation, achieving enantiomeric excesses (ee) comparable to molecular catalysts while enabling heterogeneous recycling [1].

The structural elucidation of Binapo through X-ray crystallographic analysis reveals distinctive molecular architecture that underlies its exceptional chiral recognition properties. The compound crystallizes in various polymorphic forms depending on the coordination environment and solvent conditions [1] [2]. Single crystal X-ray diffraction studies demonstrate that the free ligand adopts a space group of P21 with unit cell parameters of a = 10.42 Å, b = 18.81 Å, c = 6.82 Å, and β = 111.3° [2].

The binaphthyl backbone exhibits a characteristic atropisomeric configuration with a dihedral angle between the two naphthalene rings typically ranging from 85° to 95°, which is crucial for maintaining the chiral environment [3] [2]. The phosphine oxide functionalities extend from the 2 and 2' positions of the binaphthyl system, creating a distinctive coordination pocket. The phosphorus atoms adopt distorted tetrahedral geometry with bond angles deviating from the ideal 109.5° due to the influence of the P=O double bond character [2].

In metal coordination complexes, Binapo demonstrates remarkable versatility in its bonding modes. The compound can function as a pendant ligand, bridging ligand, or chelating ligand depending on the metal center and reaction conditions [2]. When coordinated to ruthenium centers, the ligand forms dinuclear bridged complexes with the formula [{RuCl2(η6-p-cymene)}2(μ-BINAPO)], which crystallizes in space group P212121 with significantly larger unit cell dimensions [2]. The bridging coordination mode represents a rare structural motif among binaphthyl-type ligands, with intermolecular distances between metal centers typically ranging from 8.5 to 9.2 Å [2].

The chelating mode becomes predominant when Binapo coordinates to single metal centers, forming five-membered metallacycles with bite angles of approximately 93° [3] [4]. This coordination geometry closely resembles that observed in related BINAP complexes but with modified electronic properties due to the phosphine oxide functionalities [4]. The hemilabile nature of the P=O groups allows for dynamic coordination behavior, enabling reversible dissociation that can enhance catalytic activity [4].

Crystal packing analysis reveals that Binapo molecules engage in intermolecular interactions primarily through π-π stacking between the aromatic naphthalene rings and weak C-H···O hydrogen bonding involving the phosphine oxide oxygens [2]. These non-covalent interactions contribute to the overall stability of the crystal lattice and influence the solid-state properties of the compound.

Spectroscopic Correlates of Ligand-Chelation Dynamics

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the electronic environment and dynamic behavior of Binapo in solution. The 31P Nuclear Magnetic Resonance spectrum exhibits a characteristic singlet at 27.65 parts per million, which is diagnostic for the phosphine oxide functionality [5] [6]. This chemical shift represents a significant downfield displacement compared to the corresponding phosphine precursor, reflecting the dephielding effect of the P=O bond [6] [7].

The phosphorus-31 Nuclear Magnetic Resonance chemical shift of Binapo is remarkably sensitive to coordination environment changes. Upon complexation with transition metals, the phosphorus signal typically shifts upfield by 5-15 parts per million, indicating reduced electron density at the phosphorus center due to coordination [8] [9]. The magnitude of this shift correlates directly with the strength of the metal-phosphorus interaction and provides valuable information about the coordination mode [9].

Proton Nuclear Magnetic Resonance spectroscopy reveals the aromatic fingerprint of the binaphthyl system with characteristic signals at 8.22 parts per million for the H-3 protons and a multiplet at 6.78-6.89 parts per million for the H-6,7 protons [5]. The chemical shift pattern reflects the electronic influence of the phosphine oxide substituents and the restricted rotation about the central binaphthyl bond [10]. Variable temperature Nuclear Magnetic Resonance studies demonstrate that the atropisomeric barrier to rotation is sufficiently high to maintain configurational stability at ambient temperatures [11].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the electronic structure of the aromatic framework. The quaternary carbon atoms at the 1 and 1' positions resonate at 141.9 parts per million, while the carbon atoms bearing the phosphine oxide substituents appear at 134.4 parts per million [5]. These chemical shifts reflect the electron-withdrawing nature of the phosphine oxide groups and their influence on the π-electron system [12].

Dynamic Nuclear Magnetic Resonance studies reveal the ligand exchange processes in metal complexes of Binapo. The phosphine oxide groups exhibit hemilabile behavior, with dissociation-association equilibria that can be monitored through line-broadening effects and chemical shift changes [4]. Activation energies for these processes typically range from 45-65 kilojoules per mole, indicating moderate kinetic stability of the coordination bonds [4].

Infrared spectroscopy complements the Nuclear Magnetic Resonance data by providing information about the vibrational modes of the P=O bonds. The phosphine oxide stretching frequency appears at approximately 1190-1210 wavenumbers, which is characteristic for aromatic phosphine oxides [13]. Upon coordination to metals, this frequency typically shifts to lower values (1170-1185 wavenumbers), confirming the involvement of the phosphine oxide oxygen atoms in coordination [13].

Computational Modeling of Frontier Molecular Orbitals

Density functional theory calculations provide detailed insights into the electronic structure and frontier molecular orbitals of Binapo. The highest occupied molecular orbital is primarily localized on the binaphthyl π-system with an energy of approximately -6.45 electron volts [14] [15]. This orbital exhibits significant delocalization across both naphthalene rings, with coefficients indicating substantial π-electron density at the 1,1'-positions where the rings are connected [14].

The lowest unoccupied molecular orbital is centered on the phosphine oxide functionalities at approximately 2.13 electron volts, corresponding to the π*P=O antibonding orbital [12] [15]. This orbital plays a crucial role in the electron-accepting properties of Binapo and influences its coordination behavior with electron-rich metal centers [12]. The spatial distribution of this orbital extends over both phosphorus-oxygen bonds, creating a symmetric acceptor site for electronic interactions [15].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is calculated to be 8.58 electron volts, indicating significant electronic stability [15] [16]. This large energy gap reflects the aromatic character of the binaphthyl system and the stabilizing influence of the phosphine oxide substituents [16]. Comparison with related compounds shows that the phosphine oxide groups lower the lowest unoccupied molecular orbital energy by approximately 1.2 electron volts compared to unsubstituted binaphthyl [12].

Natural bond orbital analysis reveals that the phosphorus-oxygen bonds exhibit approximately 65% ionic character, with significant charge transfer from phosphorus to oxygen [17]. The phosphorus atoms carry partial positive charges of +1.8 to +2.0, while the oxygen atoms bear partial negative charges of -1.2 to -1.4 [17]. This charge distribution is consistent with the semi-polar nature of the P=O bonds and explains the strong dipolar character of the molecule [17].

Molecular orbital calculations demonstrate that the π-conjugation between the binaphthyl system and the phosphine oxide groups is limited due to the tetrahedral geometry at phosphorus [12]. However, hyperconjugation effects provide some electronic communication between these moieties, influencing the overall electronic properties of the ligand [12]. The calculated dipole moment is 4.8 Debye units, reflecting the asymmetric charge distribution and the polar nature of the phosphine oxide functionalities [15].

Time-dependent density functional theory calculations predict electronic transitions in the ultraviolet region, with the lowest energy transition at approximately 367 nanometers corresponding to a π→π* excitation within the binaphthyl chromophore [12]. The phosphine oxide groups contribute to charge-transfer transitions at higher energies (around 280 nanometers), which are characteristic of n→π* excitations involving the phosphorus lone pairs [12]. These calculated values agree well with experimental ultraviolet-visible absorption spectra and provide insight into the photophysical properties of Binapo [12].

Orbital Type Energy (eV) Character Localization
HOMO -6.45 π (binaphthyl) Delocalized over binaphthyl system
LUMO 2.13 π* (P=O) P=O antibonding orbital
HOMO-1 -7.02 n (phosphorus) Phosphorus lone pair regions
LUMO+1 2.98 π* (binaphthyl) Extended π-system

     Nucleus Chemical Shift (ppm) Multiplicity       Assignment         31P                27.65      singlet              P=O

1H (aromatic) 8.22 doublet H-3 binaphthyl
1H (aromatic) 6.78-6.89 multiplet H-6,7 binaphthyl
13C (aromatic) 141.9 - C-1 binaphthyl
13C (quaternary) 134.4 - C-2 binaphthyl

         Complex Space Group Unit Cell a (Å) Unit Cell b (Å) Unit Cell c (Å) β (°)

XLogP3

10.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Dates

Modify: 2023-08-19

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